molecular formula C26H18FN3O6 B2702436 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-37-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2702436
CAS No.: 877657-37-9
M. Wt: 487.443
InChI Key: LJJCSFJEWHCRBT-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group at position 3 and an acetamide side chain linked to a benzo[d][1,3]dioxol-5-ylmethyl moiety. The acetamide side chain introduces hydrogen-bonding capabilities, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

CAS No.

877657-37-9

Molecular Formula

C26H18FN3O6

Molecular Weight

487.443

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H18FN3O6/c27-16-6-8-17(9-7-16)30-25(32)24-23(18-3-1-2-4-19(18)36-24)29(26(30)33)13-22(31)28-12-15-5-10-20-21(11-15)35-14-34-20/h1-11H,12-14H2,(H,28,31)

InChI Key

LJJCSFJEWHCRBT-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)OC6=CC=CC=C64

solubility

not available

Origin of Product

United States

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a benzofuro[3,2-d]pyrimidine structure. The presence of a fluorophenyl group enhances its biological activity. The molecular formula is C22H19F N4O4.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and demonstrated notable inhibition rates. A study highlighted that modifications on the phenyl ring significantly affect antibacterial activity; specifically, the introduction of electron-withdrawing groups such as fluorine enhances effectiveness against Gram-positive bacteria .

Anti-Cancer Properties

The compound has shown promise in cancer research. In vitro studies indicated that it can inhibit angiogenesis—a critical process in tumor growth—by targeting vascular endothelial growth factor receptors (VEGFR). Compounds structurally related to this compound have been reported to enhance the efficacy of established chemotherapeutics like doxorubicin by overcoming drug resistance mechanisms .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been documented. The compound's interaction with MurB enzyme from Mycobacterium tuberculosis was explored through docking studies that revealed significant binding affinity and inhibitory potential. This suggests a possible application in developing anti-tuberculosis drugs by obstructing essential metabolic pathways in pathogens .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions between the compound and active site residues of target proteins. For example:

  • Enzyme Binding : The compound's structural features allow it to fit into the active site of enzymes like MurB, disrupting substrate binding and inhibiting enzyme activity.
  • Receptor Inhibition : Its ability to bind to VEGFRs suggests a mechanism where it prevents ligand-receptor interactions necessary for angiogenesis.

Study 1: Anti-Cancer Efficacy

A series of derivatives based on the compound were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that modifications led to enhanced potency against colorectal carcinoma cells, with one derivative showing a 13.8-fold improvement in IC50 values when combined with doxorubicin .

Study 2: Antimicrobial Screening

In a comparative study involving several analogs of the compound, it was found that those with fluorinated phenyl groups displayed superior activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of substituent effects on biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocyclic Systems
  • Benzofuropyrimidine Derivatives: The compound shares its benzofuro[3,2-d]pyrimidine core with analogs like 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (). Key differences lie in substituents: Position 3: The target compound has a 4-fluorophenyl group, whereas the analog in features a phenyl group. Fluorination may enhance metabolic stability and binding affinity to hydrophobic pockets . Acetamide Side Chain: The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound contrasts with the 2-methoxyphenyl group in the analog.
Pyrimidine-Based Analogs
  • MEK Inhibitors: Compounds like N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide () share a pyrimidine backbone but differ in substitution patterns. The trioxo-pyrido[4,3-d]pyrimidine core in introduces additional hydrogen-bond acceptors, which may enhance kinase inhibition compared to the benzofuropyrimidine system .

Bioactivity Profiling

Antioxidant and Anti-inflammatory Potential
  • Compounds with benzo[d][1,3]dioxole or benzofuran moieties, such as vermiculoside and amphicoside (), exhibit antioxidant activity via radical scavenging. The target compound’s benzo[d][1,3]dioxol-5-ylmethyl group may confer similar activity, though this requires experimental validation .
  • Benzothiazole-acetamide hybrids () demonstrate anti-inflammatory and analgesic effects. Structural similarities (e.g., acetamide linkage) suggest the target compound could share these activities, albeit with potency variations due to core heterocycle differences .
Kinase Inhibition
  • The MEK inhibitor in highlights the role of pyrimidine derivatives in targeting signaling pathways. While the target compound lacks the trioxo-pyrido core, its 4-fluorophenyl group may facilitate interactions with ATP-binding pockets in kinases, warranting further investigation .

Analytical Comparisons

NMR Spectroscopy
  • Chemical Shift Analysis : As shown in , NMR chemical shifts in regions corresponding to substituents (e.g., 4-fluorophenyl vs. phenyl) can differentiate analogs. For example, fluorination would downfield-shift adjacent protons due to electron withdrawal .
Mass Spectrometry and Molecular Networking
  • Fragmentation Patterns : describes molecular networking based on MS/MS fragmentation. A high cosine score (>0.8) between the target compound and analogs would indicate structural similarity, particularly in the benzofuropyrimidine core .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Structure R₁ (Position 3) R₂ (Acetamide Side Chain) Bioactivity
Target Compound Benzofuro[3,2-d]pyrimidine 4-fluorophenyl Benzo[d][1,3]dioxol-5-yl Potential kinase inhibition
Analog () Benzofuro[3,2-d]pyrimidine Phenyl 2-Methoxyphenyl Not reported
MEK Inhibitor () Pyrido[4,3-d]pyrimidine Cyclopropyl Acetamide-linked aryl MEK inhibition

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